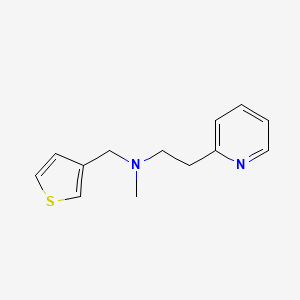

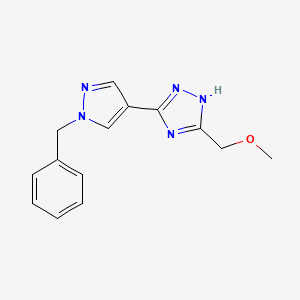

N-methyl-2-(2-pyridinyl)-N-(3-thienylmethyl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methyl-2-(2-pyridinyl)-N-(3-thienylmethyl)ethanamine, commonly known as MPTP, is a synthetic compound that has been used extensively in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease.

Aplicaciones Científicas De Investigación

MPTP has been widely used in scientific research to study Parkinson's disease. The selective destruction of dopaminergic neurons in the brain by MPTP leads to symptoms similar to Parkinson's disease, such as tremors, rigidity, and bradykinesia. MPTP has been used to develop animal models of Parkinson's disease, which have been instrumental in the study of the disease and the development of potential treatments.

Mecanismo De Acción

MPTP is converted to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is taken up by dopaminergic neurons through the dopamine transporter, where it accumulates and causes oxidative stress, leading to neuronal death. The selective toxicity of MPTP to dopaminergic neurons is due to the high expression of MAO-B in these neurons.

Biochemical and physiological effects:

MPTP-induced neurotoxicity leads to a decrease in dopamine levels in the brain, resulting in motor deficits similar to Parkinson's disease. MPTP also causes oxidative stress and inflammation in the brain, leading to further neuronal damage. MPTP has been shown to affect other neurotransmitter systems in addition to dopamine, such as serotonin and norepinephrine.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using MPTP in lab experiments include its ability to selectively destroy dopaminergic neurons, its reproducibility, and its ability to mimic the symptoms of Parkinson's disease. However, MPTP has several limitations, such as its toxicity to humans and animals, its narrow therapeutic window, and its inability to fully replicate the complexity of Parkinson's disease.

Direcciones Futuras

Future research on MPTP should focus on developing alternative animal models of Parkinson's disease that better replicate the complexity of the disease. Other areas of research could include the development of neuroprotective agents that can prevent MPTP-induced neurotoxicity, the identification of biomarkers for Parkinson's disease, and the development of new therapies for the treatment of Parkinson's disease.

Conclusion:

MPTP is a potent neurotoxin that has been widely used in scientific research to study Parkinson's disease. The selective destruction of dopaminergic neurons in the brain by MPTP leads to symptoms similar to Parkinson's disease, making it an invaluable tool for the study of the disease. However, MPTP has several limitations, and future research should focus on developing alternative animal models and new therapies for the treatment of Parkinson's disease.

Métodos De Síntesis

MPTP can be synthesized in several ways, but the most commonly used method is the Leuckart-Wallach reaction. This reaction involves the reduction of N-methyl-2-(2-pyridyl)acetamide with formic acid and hydrochloric acid, followed by the addition of thioacetic acid to form MPTP. The purity of the final product can be improved by recrystallization from ethanol.

Propiedades

IUPAC Name |

N-methyl-2-pyridin-2-yl-N-(thiophen-3-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-15(10-12-6-9-16-11-12)8-5-13-4-2-3-7-14-13/h2-4,6-7,9,11H,5,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVQIIABGQQNCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=N1)CC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5345621 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dimethoxy-2-{2-[3-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5685717.png)

![1-(cyclobutylcarbonyl)-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5685732.png)

![3-methyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5685739.png)

![(1R*,3S*)-3-ethoxy-7-[(2-methoxyphenyl)sulfonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5685744.png)

![2-[5-(isopropoxymethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685763.png)

![N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5685770.png)

![N,1,3-trimethyl-N-[(5-methyl-2-furyl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5685782.png)

![1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5685796.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685798.png)